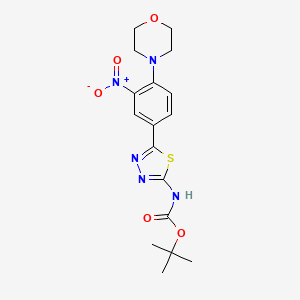
Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate: is a complex organic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid and sulfuric acid.
Attachment of the Morpholino Group: The morpholino group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholino group.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur, where the morpholino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, the nitrophenyl group can participate in redox reactions, while the morpholino group can enhance the compound’s solubility and bioavailability. The thiadiazole ring can contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(P-TOLYL)MORPHOLINE: A compound with a similar morpholino group but different overall structure.
4-MORPHOLINOACETOPHENONE: Contains a morpholino group and a phenyl ring but lacks the thiadiazole ring.
3-AMINO-4-(4-MORPHOLINO)BENZOTRIFLUORIDE: Contains a morpholino group and a trifluoromethyl group but lacks the thiadiazole ring.
Uniqueness
Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate is unique due to the combination of its morpholino, nitrophenyl, and thiadiazole groups, which confer distinct chemical properties and potential applications. The presence of the thiadiazole ring, in particular, sets it apart from other similar compounds, providing enhanced stability and reactivity.
Properties
Molecular Formula |
C17H21N5O5S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(4-morpholin-4-yl-3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C17H21N5O5S/c1-17(2,3)27-16(23)18-15-20-19-14(28-15)11-4-5-12(13(10-11)22(24)25)21-6-8-26-9-7-21/h4-5,10H,6-9H2,1-3H3,(H,18,20,23) |
InChI Key |
TUHPTRGVQLCPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



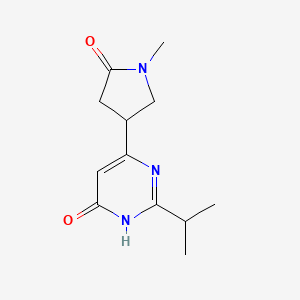
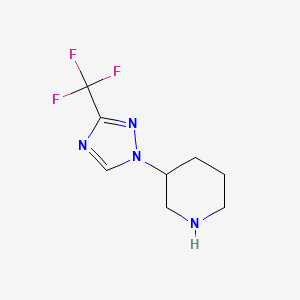
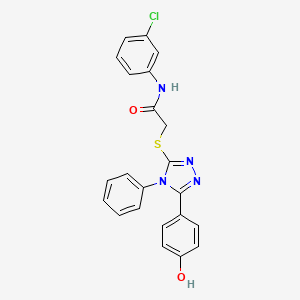
![Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783275.png)

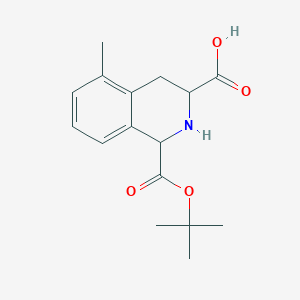

![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)

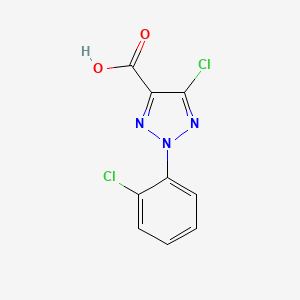

![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)

